5-Chloro-1-benzothiophene-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

Researchers seeking to elevate the lipophilicity and electronic profile of their lead compounds often encounter bottlenecks in sourcing a reliable 5-chloro benzothiophene intermediate. - Achieve a 2-unit LogP boost (ACD/LogP 4.58 vs 2.60 for the unsubstituted core) to enhance passive membrane permeation in CNS programs. - Leverage the electron-withdrawing 5-chloro substituent (σm=+0.37) for high-yield amide couplings under mild conditions. - Preserve the 3-position for late-stage SAR diversification via electrophilic substitution or cross-coupling. - Ensures thermal robustness with a melting point of 256-258 °C, facilitating high-temperature synthetic routes.

Molecular Formula C9H5ClO2S
Molecular Weight 212.65 g/mol
CAS No. 13771-75-0
Cat. No. B080318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-benzothiophene-2-carboxylic acid
CAS13771-75-0
Molecular FormulaC9H5ClO2S
Molecular Weight212.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(S2)C(=O)O
InChIInChI=1S/C9H5ClO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
InChIKeyPKIXUVKUGMYKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-benzothiophene-2-carboxylic acid Overview


5-Chloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic building block belonging to the benzo[b]thiophene-2-carboxylic acid class. It features a chlorine atom at the 5-position of the benzothiophene ring system and a carboxylic acid handle at the 2-position, which serves as a key functional group for downstream derivatization into amides, esters, and other pharmacologically relevant chemotypes . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the specific placement of the chlorine atom imparts distinct electronic and steric properties that are not achievable with the unsubstituted parent scaffold or other 5-substituted analogs .

Halogenated heterocyclic building block for medicinal chemistry
5‑Chloro substituent provides distinct electron‑withdrawing profile
Unsubstituted 3‑position enables further regioselective derivatization
Free carboxylic acid handle for amide, ester, and other coupling reactions

5-Chloro-1-benzothiophene-2-carboxylic acid: Substitution Limitations


The 5-chloro substituent is not a passive structural feature; it fundamentally alters the compound's physicochemical and electronic profile relative to its unsubstituted and differently substituted analogs. The chlorine atom introduces a significant electron-withdrawing inductive effect (Hammett sigma_m = 0.37), which is absent in hydrogen (sigma_m = 0) or methyl (sigma_m = -0.07) substituents, directly impacting the acidity of the carboxylic acid and the reactivity of the scaffold in coupling reactions [1]. Furthermore, the 5-chloro derivative exhibits substantially higher lipophilicity (ACD/LogP = 4.58) compared to the parent benzo[b]thiophene-2-carboxylic acid (LogP = 2.60–3.98), a difference of nearly two orders of magnitude that profoundly affects compound solubility, membrane permeability, and protein binding in downstream biological assays . Generic substitution with a non-halogenated or differently halogenated analog would result in a different pharmacological and pharmacokinetic profile of the final derived molecule, making compound-specific procurement essential for reproducible research.

Replacing with unsubstituted benzothiophene‑2‑carboxylic acid may shift lipophilicity and acid strength, affecting downstream coupling efficiency and permeability profile.
5‑Methyl or 5‑methoxy analogs introduce electron‑donating effects, which can reverse the reactivity of the carboxylic acid handle and alter reaction outcomes.
3,6‑Dichloro analog (BT2) blocks the 3‑position, limiting access to a key site for SAR exploration and scaffold diversification.

5-Chloro-1-benzothiophene-2-carboxylic acid: Quantitative Evidence


Lipophilicity (LogP) Differentiation

The 5-chloro substitution dramatically increases the lipophilicity of the benzothiophene-2-carboxylic acid scaffold. The target compound has an ACD/LogP of 4.58, which is approximately 2 log units higher than the unsubstituted benzo[b]thiophene-2-carboxylic acid, which has a reported LogP of 2.60 . This increase indicates a significantly higher affinity for lipophilic environments, which is a critical parameter for passive membrane permeability and target engagement in cellular assays.

Lipophilicity LogP
Data to verify
Target: ACD/LogP 4.58
Baseline: LogP 2.60
Δ ≈ +2.0 (≈100× partition)
Reported lipophilicity context may support permeability screening.
Predicted values; confirm experimentally for critical SAR.
Lipophilicity Drug-likeness Permeability

Melting Point Differentiation

The 5-chloro analog exhibits a significantly higher melting point (256–258 °C) compared to the unsubstituted benzo[b]thiophene-2-carboxylic acid (238–243 °C) [1][2]. A higher melting point is generally indicative of stronger intermolecular forces in the crystalline lattice, which can result in improved solid-state stability and ease of handling. This property is particularly relevant for long-term storage and for purification via recrystallization.

Melting Point
Reported
Target: 256–258 °C
Baseline: 238–243 °C
Δ T_m ≈ +15–20 °C
May support solid‑state handling and high‑temperature synthesis.
Vendor specifications; lot‑specific validation advised.
Thermal stability Crystallinity Purification

Electron-Withdrawing Effect of 5-Chloro

The 5-position of the benzothiophene ring is electronically analogous to the meta-position in a substituted benzene system. The chlorine substituent exerts a strong electron-withdrawing inductive effect (Hammett sigma_m = +0.37), which is comparable to bromine (sigma_m = +0.39) but significantly different from fluorine (sigma_m = +0.34) and profoundly different from electron-donating substituents like methyl (sigma_m = -0.07) or methoxy (sigma_m = +0.12) [1]. In the context of the benzothiophene-2-carboxylic acid scaffold, this electron withdrawal increases the acidity of the carboxylic acid proton (calculated pKa ≈ 3.32), facilitating deprotonation and salt formation, and activates the carbonyl carbon toward nucleophilic acyl substitution [2].

Electronic Effect
Class‑level
5‑Cl σ_m = +0.37
5‑H σ_m = 0.00
5‑Me σ_m = −0.07
5‑F σ_m = +0.34
Electron‑withdrawing context may enhance carboxylic acid reactivity.
Hammett constants applied via LFER; scaffold‑specific validation needed.
Electronic effects Reactivity Structure-Activity Relationship (SAR)

Regiochemical Distinction: Free 3-Position

A critical structural distinction exists between 5-chloro-1-benzothiophene-2-carboxylic acid and the known BDK inhibitor 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2). BT2 bears an additional chlorine atom at the 3-position, which is directly adjacent to the carboxylic acid group and sterically blocks this position from further functionalization. In contrast, the 5-chloro derivative retains an unsubstituted 3-position, preserving a key site for electrophilic aromatic substitution, cross-coupling, or other C–H functionalization chemistries [1]. While BT2 is a validated bioactive molecule (BDK IC50 = 3.19 µM), its 3-chloro substituent limits its utility as a platform for library synthesis. The 5-chloro analog therefore represents a more versatile starting scaffold for constructing diverse compound collections [2].

3‑Position Access
Class‑level
Target: Free 3‑position
BT2 analog: Blocked by Cl
Difference: Binary structural feature
Open 3‑position may broaden SAR and library design scope.
Structural comparison; reactivity at 3‑position requires empirical verification.
Regiochemistry Derivatization Kinase inhibitor

5-Chloro-1-benzothiophene-2-carboxylic acid Application Scenarios


CNS Penetration via Lipophilicity Enhancement

For medicinal chemistry programs targeting central nervous system (CNS) targets, a key hurdle is achieving sufficient blood-brain barrier permeability. The 5-chloro-1-benzothiophene-2-carboxylic acid core, with its ACD/LogP of 4.58, delivers a significantly higher baseline lipophilicity compared to the unsubstituted scaffold (LogP = 2.60), as established in Section 3 . This property makes it a preferred starting material for synthesizing amide or ester derivatives intended for CNS exposure, where the 2-log unit difference in LogP can translate to a meaningful increase in passive membrane permeation.

Amide Library Construction via 2-Carboxylic Acid

The 2-carboxylic acid group, activated by the electron-withdrawing 5-chloro substituent (sigma_m = +0.37) which lowers the calculated pKa to approximately 3.32, is ideally suited for high-yielding amide coupling reactions under mild conditions . This electronic activation, combined with the steric accessibility of the 2-position, makes the 5-chloro derivative a superior building block compared to 5-methyl (sigma_m = -0.07) or 5-methoxy (sigma_m = +0.12) analogs when efficient, high-conversion amide bond formation is a critical process parameter for library synthesis.

SAR at 3-Position with 5-Chloro Scaffold

Researchers interested in investigating the impact of substituents at the 3-position of the benzothiophene ring while holding the 5-position constant with a chlorine atom will find this compound to be the optimal starting material. Unlike the 3,6-dichloro analog (BT2), which has both the 3- and 6-positions blocked, the 5-chloro derivative preserves the 3-position for electrophilic aromatic substitution (e.g., halogenation, nitration) or transition-metal-catalyzed cross-coupling reactions . This enables systematic SAR studies where the 5-chloro electronic environment is a fixed parameter.

Thermal Stability for High-Temperature Synthesis

With a melting point of 256–258 °C, which is approximately 15–20 °C higher than that of the unsubstituted parent compound, the 5-chloro derivative offers enhanced thermal robustness as a solid intermediate. This property is advantageous in synthetic sequences that involve high-temperature steps, such as metal-catalyzed couplings or cyclocondensation reactions, where a lower-melting starting material might melt, decompose, or become difficult to handle under the required reaction conditions .

Application
Selection Property
Validation Focus
CNS exposure research
High‑lipophilicity scaffold for passive permeation studies
Permeability assay evaluation; LogP‑dependent model validation
Amide library synthesis
Electron‑withdrawing group activating the 2‑carboxylic acid handle
Coupling efficiency and conversion under mild conditions
Regiochemical SAR exploration
Free 3‑position for C–H functionalization or cross‑coupling
Scope of derivatization chemistry; impact on target engagement
High‑temperature synthesis
Elevated melting point supporting solid‑state handling
Thermal stability under reaction conditions; recrystallization feasibility

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